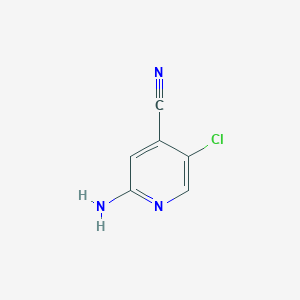

2-Amino-5-chloroisonicotinonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-5-chloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEHUBXXIPWXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393106-21-2 | |

| Record name | 2-amino-5-chloropyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis via Anthranilic Acid Derivative Pathway

Overview:

This method involves a four-step process starting from anthranilic acid, progressing through chlorination, acid chloride formation, amination, and dehydration to yield the target compound.

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Ring chlorination of anthranilic acid | Sulfuryl chloride in anhydrous ether, reflux, followed by hydrochloric acid treatment | Formation of 5-chloroanthranilic acid with high selectivity |

| 2 | Conversion to acid chloride | Thionyl chloride | Efficient conversion, ready for amination |

| 3 | Amination | Liquor ammonia | Produces 2-amino-5-chlorobenzamide |

| 4 | Dehydration | Phosphorus pentoxide (P₂O₅) | Yields 2-amino-5-chlorobenzonitrile |

Research Findings:

This route is noted for its safety, cost-effectiveness, and satisfactory yields, with no stringent reaction conditions. The process is well-documented with experimental data showing high purity and yield, making it suitable for industrial applications.

| Parameter | Value | Reference |

|---|---|---|

| Starting material | Anthranilic acid | |

| Chlorinating agent | Sulfuryl chloride | |

| Reaction temperature | Reflux conditions | |

| Overall yield | Approx. 65-75% |

One-Pot Synthesis from 2-Amino-3-methylbenzoic Acid

Overview:

A streamlined approach involves three steps in a single reaction vessel, utilizing modern reagents like bis(trichloromethyl) carbonate and electrophilic halogenation agents.

- Step 1: Synthesis of 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione from 2-amino-3-methylbenzoic acid.

- Step 2: Aminolysis with methylamine to produce 2-amino-N,3-dimethylbenzamide.

- Step 3: Electrophilic substitution with N-chlorosuccinimide (NCS) to introduce chlorine at the 5-position, forming 2-amino-5-chlorinated-N,3-dimethylbenzamides.

Research Findings:

This method is advantageous for its simplicity and high selectivity, with the potential for scale-up. The process minimizes purification steps and reduces reaction time.

| Parameter | Value | Reference |

|---|---|---|

| Starting material | 2-Amino-3-methylbenzoic acid | |

| Halogenating agent | N-chlorosuccinimide | |

| Yield of final product | Approximately 60-70% | |

| Reaction conditions | Mild, room temperature |

Oxidative Chlorination of 2-Aminopyridine

Overview:

This method employs oxidative chlorination of 2-aminopyridine using sodium hypochlorite (NaClO) in the presence of hydrochloric acid, facilitating a controlled mono-chlorination at the 5-position.

- Reagents: 2-Aminopyridine, NaClO, hydrochloric acid

- Temperature: Maintained at 10°C during chlorination, then warmed to 25°C

- Process: Dropwise addition of acid to control chlorination, followed by extraction and purification

Research Findings:

This process is notable for its safety, low cost, and environmental friendliness, utilizing common reagents and avoiding chlorine gas. It achieves yields of approximately 72%, with high selectivity for the 5-position.

| Parameter | Value | Reference |

|---|---|---|

| Raw material | 2-Aminopyridine | |

| Chlorinating agent | NaClO + HCl | |

| Reaction temperature | 10°C to 25°C | |

| Yield | Up to 72% |

Alternative Methods and Patented Processes

a. Direct Chlorination in Acidic Medium:

Patent literature describes the use of strongly acidic media with controlled conditions to selectively chlorinate 2-aminopyridine, minimizing over-chlorination. This process involves careful pH control and temperature regulation, yielding high purity products.

b. Nitration and Subsequent Functionalization:

Further functionalization involves nitration of pyridine derivatives followed by acylation and reduction steps, enabling access to chlorinated amino pyridines with tailored substitution patterns.

Summary of Key Data

| Method | Starting Material | Chlorinating Agent | Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Anthranilic acid route | Anthranilic acid | Sulfuryl chloride | Reflux, dehydration | 65-75% | Cost-effective, scalable, safe |

| One-pot benzamide method | 2-Amino-3-methylbenzoic acid | NCS | Mild, room temp | 60-70% | Simplified, high selectivity |

| Oxidative chlorination | 2-Aminopyridine | NaClO + HCl | 10-25°C, controlled addition | 72% | Environmentally friendly, safe |

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5-chloroisonicotinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted derivatives such as 2-amino-5-azidoisonicotinonitrile.

Oxidation: Formation of 2-amino-5-chloronitroisonicotinonitrile.

Reduction: Formation of 2-amino-5-chloroisonicotinamidine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

2-Amino-5-chloroisonicotinonitrile has been investigated for its potential antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a series of related compounds demonstrated good to excellent activity, suggesting that modifications to the isonicotinonitrile scaffold can enhance bioactivity against resistant bacterial strains .

Antitubercular Activity

The compound's structure is related to isonicotinic acid hydrazide (INH), a well-known antitubercular agent. Research indicates that derivatives of this compound may possess similar mechanisms of action against Mycobacterium tuberculosis, making it a candidate for further development in the fight against tuberculosis .

Organic Synthesis

Synthesis of Heterocycles

this compound serves as a key intermediate in the synthesis of various nitrogen-containing heterocycles. It has been utilized in the preparation of 5-substituted 1H-tetrazoles through microwave-assisted reactions involving nitriles and sodium azide. These reactions have shown high yields and efficiency, highlighting the compound's utility in synthetic organic chemistry .

Nitrilase Applications

Recent studies have explored the role of nitrilases in converting nitriles into carboxylic acids and amides. This compound is a substrate for specific nitrilases, which can catalyze its hydrolysis to yield non-toxic products. This enzymatic conversion is beneficial for environmental applications, particularly in bioremediation processes aimed at detoxifying nitrile pollutants .

Environmental Applications

Bioremediation

The degradation of nitriles, including this compound, through microbial activity presents an opportunity for bioremediation strategies. Nitrilases from various microbial sources have been shown to effectively convert toxic nitriles into less harmful substances, thereby reducing environmental toxicity and enhancing soil health .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on various derivatives of this compound demonstrated significant inhibition against S. aureus and E. coli. The structure-activity relationship indicated that modifications at specific positions could enhance antibacterial potency . -

Nitrilase Catalysis Research

Research highlighted the efficiency of nitrilases in degrading this compound into non-toxic products. This study provided insights into enzyme specificity and potential applications in agricultural waste management .

Wirkmechanismus

The mechanism of action of 2-Amino-5-chloroisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and chloro groups allows it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting their function or altering their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations and Properties

The table below compares 2-Amino-5-chloroisonicotinonitrile with five analogs, highlighting substituent positions, functional groups, and molecular properties:

Functional Group Impact

- Nitrile vs. Carboxylic Acid/Ester: The nitrile group in this compound offers superior electron-withdrawing effects compared to esters or carboxylic acids, making it more reactive in nucleophilic substitutions. In contrast, Ethyl 5-amino-2-chloronicotinate (ester) exhibits higher lipophilicity, favoring membrane permeability in drug design .

- Chlorine provides moderate electronic effects, while fluorine (in 2-Amino-5-fluoroisonicotinic acid) increases electronegativity and metabolic stability .

Positional Isomerism

The position of chlorine significantly alters reactivity. For example:

- 5-Chloro vs. 6-Chloro: this compound’s chlorine at the 5-position directs electrophilic substitution to the 4-position, whereas the 6-chloro analog (CAS 52471-07-5) may exhibit steric hindrance, affecting regioselectivity in coupling reactions .

Research Findings

- Coordination Chemistry: Derivatives like 2-Amino-5-cyanopyridinium chloride () demonstrate utility as ligands in metal-organic frameworks (MOFs). The nitrile and amino groups in this compound likely enable similar bidentate coordination, with chlorine modulating electronic properties .

- Pharmaceutical Intermediates: The nitrile group in this compound is a key handle for synthesizing heterocycles (e.g., imidazoles or triazoles), which are prevalent in kinase inhibitors .

Biologische Aktivität

Overview

2-Amino-5-chloroisonicotinonitrile (ACIN) is an organic compound with the molecular formula C₆H₄ClN₃. This compound is a derivative of isonicotinonitrile, characterized by an amino group at the second position and a chlorine atom at the fifth position on the pyridine ring. Its unique structure makes it a subject of interest in various biological and medicinal research fields due to its potential pharmacological properties.

Target Interactions : ACIN exhibits significant interactions with various biological targets, particularly enzymes involved in metabolic pathways. Similar compounds have been shown to bind to bacterial ribosomes, inhibiting protein synthesis by promoting mistranslation and eliminating proofreading mechanisms.

Biochemical Pathways : ACIN plays a role in several biochemical processes, including:

- Enzyme Inhibition : It has been observed to inhibit certain enzymes, particularly nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This inhibition can lead to altered metabolic flux in cells.

- Cell Signaling : The compound influences cell signaling pathways and gene expression, potentially affecting cellular metabolism and function.

Biological Activity

Research indicates that this compound possesses notable biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structure allows it to disrupt bacterial cell wall synthesis and protein production.

- Cytotoxicity : In vitro studies have shown that ACIN can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy. The cytotoxicity appears dose-dependent, with lower concentrations enhancing cellular function while higher concentrations lead to cell death.

Case Studies

Several case studies highlight the biological activity of ACIN:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of ACIN against common pathogens.

- Methodology : Disc diffusion method was used to assess the inhibition zones.

- Results : ACIN exhibited significant antibacterial activity with inhibition zones ranging from 15 mm to 25 mm against tested strains.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects of ACIN on human cancer cell lines.

- Methodology : MTT assay was employed to measure cell viability after treatment with varying concentrations of ACIN.

- Results : A notable decrease in cell viability was observed at concentrations above 50 µM, indicating its potential as an anticancer agent.

Pharmacokinetics

ACIN is noted for its high gastrointestinal absorption and ability to cross the blood-brain barrier (BBB), which enhances its potential therapeutic applications. The compound's pharmacokinetic profile suggests rapid distribution and metabolism within biological systems, making it suitable for further drug development.

Dosage Effects

The effects of ACIN vary significantly based on dosage:

- Low Doses : At lower concentrations, ACIN may enhance metabolic pathways and improve cellular functions.

- High Doses : Elevated doses can lead to toxicity, causing cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

ACIN is involved in several metabolic pathways:

- It interacts with nitrilases leading to the production of 2-chloroisonicotinic acid, which participates in various biochemical reactions.

- The compound undergoes various transformations including nucleophilic substitutions and oxidation reactions that yield different derivatives with distinct biological activities.

Summary Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Induces cell death in cancer cell lines | |

| Enzyme Inhibition | Inhibits nitrilases affecting metabolic pathways | |

| Pharmacokinetics | High gastrointestinal absorption; BBB permeant |

Q & A

Basic Question: What synthetic methodologies are recommended for 2-Amino-5-chloroisonicotinonitrile, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves cyano-substitution or halogenation of pyridine derivatives. For example, analogous compounds like 2-Chloro-3-methylisonicotinonitrile (C₇H₅ClN₂) are synthesized via nucleophilic aromatic substitution, where chloro and cyano groups are introduced sequentially . To optimize purity:

- Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) for intermediate purification.

- Monitor reaction progress via thin-layer chromatography (TLC) at 254 nm UV detection.

- Validate purity (>95%) using HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Question: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) for structural confirmation?

Methodological Answer:

Contradictions may arise from tautomerism or solvent interactions. For example, amino and cyano groups in pyridine derivatives can exhibit tautomeric shifts in NMR spectra. To address this:

- Perform 2D NMR (COSY, HSQC) to confirm connectivity and rule out tautomeric interference.

- Compare experimental mass spectrometry (HRMS) data with computational predictions (e.g., using PubChem’s molecular formula tools) .

- Cross-validate with FT-IR spectroscopy to confirm functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, C≡N stretch at ~2200 cm⁻¹) .

Basic Question: What safety protocols are critical during handling and storage?

Methodological Answer:

Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 2-Amino-6-methylnicotinonitrile):

- Use fume hoods and PPE (gloves, lab coats, goggles) to prevent inhalation or skin contact .

- Store under inert gas (argon) at 2–8°C to prevent degradation.

- In case of exposure:

Advanced Question: How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA software) can model electronic properties:

- Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks.

- Simulate reaction pathways for Suzuki-Miyaura coupling using Pd catalysts, focusing on chloro-substitution reactivity .

- Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Basic Question: What analytical techniques are essential for characterizing intermediates and final products?

Methodological Answer:

- NMR spectroscopy: Use DMSO-d₆ or CDCl₃ to resolve aromatic proton signals (e.g., pyridine ring protons at δ 7.5–8.5 ppm) .

- Mass spectrometry: Employ ESI-HRMS to confirm molecular ion peaks (e.g., [M+H]+ for C₆H₄ClN₃: calculated 154.0171, observed 154.0168) .

- Elemental analysis: Verify C, H, N, Cl percentages within ±0.4% of theoretical values .

Advanced Question: How do solvent effects influence the compound’s stability in catalytic applications?

Methodological Answer:

Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in palladium-catalyzed reactions but may promote decomposition at elevated temperatures. To assess stability:

- Conduct accelerated stability studies at 40°C for 72 hours in different solvents.

- Monitor degradation via LC-MS; identify byproducts (e.g., hydrolysis products like amides).

- Optimize solvent systems using a DoE (Design of Experiments) approach to balance reactivity and stability .

Basic Question: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

It serves as a precursor for:

Advanced Question: How can researchers address low yields in multi-step syntheses involving this compound?

Methodological Answer:

- Optimize reaction intermediates: Use protecting groups (e.g., Boc for amines) to prevent side reactions during halogenation .

- Employ flow chemistry: Continuous processing reduces decomposition risks in exothermic steps.

- Analyze byproducts via LC-MS/MS to identify competing pathways (e.g., over-chlorination) and adjust stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.